1,10-Epoxygermacrone
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Overview
Description
1, 10-Epoxygermacrone belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. 1, 10-Epoxygermacrone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 10-epoxygermacrone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 1, 10-epoxygermacrone can be found in green vegetables. This makes 1, 10-epoxygermacrone a potential biomarker for the consumption of this food product.
Scientific Research Applications
Antimicrobial Activities
1,10-Epoxygermacrone, isolated from Geranium macrorrhizum L., exhibits significant antimicrobial activities. Studies have shown high activities against Bacillus subtilis and Pseudomonas aeruginosa, indicating its potential in developing antimicrobial agents (Radulović et al., 2014).
Biogenetic Model Reactions
Epoxygermacrones, including 1,10-epoxygermacrone, have been subject to biogenetic model reactions. These reactions have led to the formation of various compounds with different structural frameworks, providing insights into natural product synthesis and structural organic chemistry (Niwa, Iguchi, & Yamamura, 1976).
Structural Diversity and Cyclization
1,10-Epoxygermacrone has been used in studies focusing on transannular cyclizations of natural germacrone and its derivatives. These studies contribute to understanding the structural diversity and formation mechanisms of bioactive natural sesquiterpenes (Pérez Morales et al., 2013).
Application in Biotransformation
Research on the biotransformation of 1,10-epoxygermacrone using chicory root (Cichorium intybus) has been conducted. This study highlights the potential of using plant-based biotransformation for generating compounds with modified structures and properties (Piet et al., 1995).
Flame Retardancy in Epoxy Resins
While not directly related to 1,10-epoxygermacrone, studies on the flame retardancy and thermal degradation mechanism of epoxy resin composites provide insights into the broader applications of epoxy compounds in material sciences (Wang et al., 2010).
properties
CAS RN |
52061-45-7 |
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Product Name |
1,10-Epoxygermacrone |
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(6Z)-1,7-dimethyl-4-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-3-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-7-5-11(3)6-8-14-15(4,17-14)9-13(12)16/h5,14H,6-9H2,1-4H3/b11-5- |
InChI Key |
BRHJBHVGLHMQCU-WZUFQYTHSA-N |
Isomeric SMILES |
C/C/1=C/CC(=C(C)C)C(=O)CC2(C(O2)CC1)C |
SMILES |
CC1=CCC(=C(C)C)C(=O)CC2(C(O2)CC1)C |
Canonical SMILES |
CC1=CCC(=C(C)C)C(=O)CC2(C(O2)CC1)C |
synonyms |
1,10-epoxygermacrone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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